molecular formula C11H16Cl3N B571581 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride CAS No. 953789-37-2

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Cat. No.: B571581
CAS No.: 953789-37-2
M. Wt: 268.606
InChI Key: ARSNVFGYXNWTPK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16Cl3N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group attached to a phenethylamine backbone, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride typically involves the reaction of 4-chlorophenethylamine with 2-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine
  • 4-Chloro-N-(2-chloropropyl)benzeneethanamine
  • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both chloro and phenethylamine groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSNVFGYXNWTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657920
Record name 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953789-37-2
Record name Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953789-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-chlorophenethyl)propan-1-aminium chloride
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Synthesis routes and methods I

Procedure details

reacting the 1-(4-chlorophenethylamino)propan-2-ol with thionyl chloride to form 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.
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Synthesis routes and methods II

Procedure details

N,N-Dimethylacetamide (DMA), 0.614 mL, 6.60 mmol, 0.301 eq) was added to the substantially water-free mixture of intermediate 1-(4-chlorophenethylamino)propan-2-ol in toluene as it was stirred under nitrogen at 40-45° C. Thionyl chloride (2.04 mL, 28.0 mmol, 1.274 eq) was then added while the stirred mixture was maintained at 50-60° C. The stirred reaction mixture was then heated at 62° C. for three hours. LC/MS analysis of the crude reaction mixture indicated that conversion of the intermediate 1-(4-chlorophenethyl-amino)propan-2-ol was substantially complete after two hours. After the reaction mixture had been cooled to 0-5° C., isopropanol (5 mL) was added while the stirred product mixture was maintained at 0-5° C. Stirring at that temperature was continued for 2-3 hours, and then toluene (5 mL) was added to the suspension. After the resulting mixture had been heated to 60° C. for 30 minutes, the solid product was recovered by filtration, washing with isopropanol (2×5 mL), and vacuum drying at 72° C. overnight to provide off-white solid 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (4.38 g, 74.3% yield, 99.60% purity by HPLC peak area).
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